molecular formula C10H7NO5 B565881 3,4-Dihydro-1,4-benzoxazine-3-one 6-oxoacetic Acid CAS No. 1094428-30-4

3,4-Dihydro-1,4-benzoxazine-3-one 6-oxoacetic Acid

Cat. No.: B565881
CAS No.: 1094428-30-4
M. Wt: 221.168
InChI Key: HZWBBUVIXOGMGQ-UHFFFAOYSA-N
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Description

3,4-Dihydro-1,4-benzoxazine-3-one 6-oxoacetic Acid is a heterocyclic compound that features a benzoxazine ring fused with a 6-oxoacetic acid moiety

Mechanism of Action

Target of Action

The primary target of 3,4-Dihydro-1,4-benzoxazine-3-one 6-oxoacetic Acid, also known as 2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)acetic acid, is human DNA topoisomerase I . This enzyme plays a crucial role in solving topological problems of DNA during replication, transcription, chromatin assembly, and recombination processes .

Mode of Action

The compound interacts with its target, human DNA topoisomerase I, by inhibiting its activity . It has been found that certain derivatives of this compound can act as potential topoisomerase poisons . This means they can convert the enzyme into a cellular toxin by stabilizing the enzyme-DNA cleavage complex, leading to DNA damage .

Biochemical Pathways

The compound affects the biochemical pathway involving DNA replication and transcription by inhibiting the action of topoisomerase I . This inhibition disrupts the normal functioning of these processes, leading to DNA damage and potentially cell death .

Pharmacokinetics

It is known that the compound is a weak acid and can react with bases to form salts . This property could potentially influence its absorption and distribution in the body.

Result of Action

The result of the compound’s action is the inhibition of DNA replication and transcription processes, leading to DNA damage and potentially cell death . This makes it a potential candidate for the development of anticancer agents .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound is insoluble in water but soluble in organic solvents such as alcohols, ethers, and esters . This solubility profile could influence its bioavailability and distribution within the body. Furthermore, the compound’s acidic nature allows it to react with bases to form salts, which could also affect its stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-1,4-benzoxazine-3-one 6-oxoacetic Acid typically involves a multi-step process. One common method involves the reaction of an amine with formaldehyde to form an N,N-dihydroxymethylamine intermediate. This intermediate then reacts with a phenol derivative under elevated temperatures to form the oxazine ring . Another approach involves the cyclization of olefinic amides or ureas in the presence of Lewis acids such as TMSOTf, which facilitates the formation of the benzoxazine ring .

Industrial Production Methods

Industrial production of this compound may involve solventless synthesis techniques to reduce environmental impact and production costs. This method involves the formation of perhydro-triazine intermediates from the reaction of formaldehyde with benzylamine, followed by cyclization to form the desired benzoxazine derivative .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1,4-benzoxazine-3-one 6-oxoacetic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the benzoxazine ring.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the oxazine ring.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-1,4-benzoxazine-3-one 6-oxoacetic Acid is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities

Properties

IUPAC Name

2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO5/c12-8-4-16-7-2-1-5(3-6(7)11-8)9(13)10(14)15/h1-3H,4H2,(H,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWBBUVIXOGMGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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